molecular formula C7H6N2O2S2 B1195122 4-Isothiocyanatobenzenesulfonamide CAS No. 51908-29-3

4-Isothiocyanatobenzenesulfonamide

Cat. No.: B1195122
CAS No.: 51908-29-3
M. Wt: 214.3 g/mol
InChI Key: IMDUFDNFSJWYQT-UHFFFAOYSA-N
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Description

4-Isothiocyanatobenzenesulfonamide is an organic compound with the molecular formula C7H6N2O2S2 It is characterized by the presence of an isothiocyanate group (-N=C=S) and a sulfonamide group (-SO2NH2) attached to a benzene ring

Mechanism of Action

Target of Action

4-Isothiocyanatobenzenesulfonamide is a derivative of thiourea and benzenesulfonamide . Thiourea derivatives have been incorporated in many tyrosine kinase inhibitors due to their ability to form powerful hydrogen bonds in the ATP binding pocket of the enzymes . The primary targets of this compound are therefore likely to be tyrosine kinases, which play a crucial role in the regulation of cell functions including growth, differentiation, and metabolism .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by forming hydrogen bonds in the ATP binding pocket of the enzymes . This interaction inhibits the activity of the tyrosine kinases, leading to a disruption in the signaling pathways that they regulate .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects various biochemical pathways. Tyrosine kinases are involved in the regulation of a wide range of cellular processes, including cell growth, differentiation, and metabolism . Therefore, the inhibition of these enzymes can lead to changes in these processes, potentially resulting in the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of tyrosine kinases. This can lead to a disruption in the signaling pathways regulated by these enzymes, potentially resulting in the inhibition of cell growth and proliferation . Some compounds synthesized using this compound as a starting material have shown good anticancer activity, particularly against various cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells . .

Biochemical Analysis

Biochemical Properties

4-Isothiocyanatobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the antioxidant defense mechanism . The compound induces the activity of NQO1, leading to enhanced cellular protection against oxidative stress. Additionally, this compound interacts with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative damage . It also affects cell signaling pathways by activating Nrf2, which leads to the upregulation of genes involved in antioxidant responses . Furthermore, this compound impacts cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound binds to the Nrf2-binding site of Kelch-like ECH-associated protein 1 (Keap1), which is the main negative regulator of Nrf2 . This binding interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes. Additionally, this compound inhibits the activity of certain enzymes, thereby modulating cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under certain conditions, but it may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant responses . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects, such as enhanced antioxidant responses and protection against oxidative damage . At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound modulates the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . It has been shown to affect pathways related to antioxidant defense and cellular metabolism, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall biochemical effects . Investigating the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophosgene (CSCl2). The reaction proceeds as follows:

    Starting Material: 4-aminobenzenesulfonamide

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

The reaction mechanism involves the nucleophilic attack of the amino group on the thiophosgene, leading to the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols. Reaction conditions typically involve mild heating and the use of solvents like ethanol or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

    Nucleophilic Substitution: Thiourea, carbamate, and thiocarbamate derivatives.

    Reduction: Corresponding amine derivatives.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

4-Isothiocyanatobenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiocyanatobenzene-1-sulfonamide
  • 4-Isothiocyanatobenzenesulfonyl chloride
  • 4-Isothiocyanatobenzenesulfonic acid

Uniqueness

4-Isothiocyanatobenzenesulfonamide is unique due to the presence of both the isothiocyanate and sulfonamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-isothiocyanatobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDUFDNFSJWYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199871
Record name 4-Isothiocyanatobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51908-29-3
Record name 4-Isothiocyanatobenzenesulfonamide
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URL https://commonchemistry.cas.org/detail?cas_rn=51908-29-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-Isothiocyanatobenzenesulfonamide
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Record name 4-ISOTHIOCYANATOBENZENESULFONAMIDE
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Synthesis routes and methods

Procedure details

4-amino-benzenesulfonamide Compound 2a (40 g, 240 mmol) in water (400 mL) in the presence of concentrated hydrochloric acid (100 mL) was reacted with thiophosgene (26.8 g, 240 mmol) at r.t. for 30 mins to provide 4-isothiocyanato-benzenesulfonamide Compound 2b (85% yield) (procedure described in McKee R L and Bost R W, J. Am. Chem. Soc., 1946, 68, 2506-7).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main mechanism of action of 4-Isothiocyanatobenzenesulfonamide and what are its downstream effects?

A1: this compound acts primarily by inhibiting carbonic anhydrase (CA) enzymes [, , , ]. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. By inhibiting CAs, this compound can disrupt these processes and exert a range of physiological effects, such as lowering intraocular pressure [].

Q2: Can you describe the structural features of this compound that are important for its interaction with carbonic anhydrase?

A2: this compound possesses a sulfonamide group (-SO2NH2) which is a key pharmacophore for binding to the zinc ion within the active site of carbonic anhydrase [, , ]. The isothiocyanate group (-N=C=S) provides an electrophilic center that can react with nucleophilic groups on the enzyme, potentially forming a covalent bond and leading to irreversible inhibition []. Modifications to these groups, as well as the benzene ring, can significantly impact the compound's potency and selectivity for different CA isoforms [, ].

Q3: How does the solubility of this compound derivatives affect their potential for topical application in the eye?

A3: Researchers have explored modifications to the this compound structure to improve its water solubility for topical ophthalmic applications []. They found that incorporating hydrophilic amino acids like serine, threonine, and asparagine resulted in derivatives with good water solubility (2-3%) at neutral pH, making them suitable for formulating eye drops []. Interestingly, while some highly water-soluble derivatives effectively lowered intraocular pressure, others did not, suggesting that a balance between hydro- and liposolubility may be necessary for optimal in vivo efficacy [].

Q4: Can you provide examples of how this compound has been used as a building block for synthesizing other bioactive compounds?

A4: The isothiocyanate group in this compound makes it a valuable reagent in organic synthesis, particularly for creating thiourea derivatives. Researchers have utilized this compound to synthesize various heterocyclic compounds, including [, ]naphthyridines, pyridopyrimidines, and pyrrolopyridines, by reacting it with different cyclic and acyclic compounds containing nucleophilic nitrogen atoms []. Additionally, this compound has been used to generate thiourea-linked pyrazoles and amino-1,2,4-thiadiazoles as potential carbonic anhydrase inhibitors []. These examples highlight the versatility of this compound in accessing diverse chemical structures with potential biological activities.

Q5: What methods have been used to purify and characterize this compound and its derivatives?

A5: A new affinity gel for purifying α-carbonic anhydrases was developed using this compound as the ligand []. This affinity gel demonstrated high purification efficiency for bovine and human erythrocyte carbonic anhydrase isoforms []. Additionally, various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, are routinely employed for structural characterization and confirmation of the synthesized derivatives [, ].

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